molecular formula C14H23N3O3 B2603909 Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate CAS No. 1551867-39-0

Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate

Cat. No. B2603909
M. Wt: 281.356
InChI Key: GFKARVLNLGJDOO-UHFFFAOYSA-N
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Description

Tert-butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a type of N-Boc protected piperazine . It’s a heterocyclic compound with the empirical formula C9H18N2O2 .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate” are not available, 1-Boc-piperazine can be prepared in an 80% yield via solvent-free N-Boc protection catalyzed by iodine . It can also undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .


Chemical Reactions Analysis

1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .


Physical And Chemical Properties Analysis

Tert-butyl piperazine-1-carboxylate is a solid with a melting point of 43-47 °C (lit.) . The SMILES string is CC©©OC(=O)N1CCNCC1 .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Innovative synthesis techniques have been developed for compounds structurally related to tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate, demonstrating the chemical flexibility and potential for modification of such compounds. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction, showcasing the compound's ability to form through accessible chemical reactions and its potential as a scaffold for further biological evaluation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Applications

Antibacterial and Anthelmintic Activity : Research into structurally similar compounds has explored their potential in antibacterial and anthelmintic applications. The aforementioned compound exhibited moderate anthelmintic activity, indicating a potential research avenue for tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate in developing new treatments for parasitic infections (Sanjeevarayappa et al., 2015).

Chemical Structure Analysis

X-ray Diffraction Studies : The structural analysis of similar compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, through X-ray diffraction studies, highlights the importance of such techniques in understanding the molecular configuration and potential interactions of these compounds. This approach can provide insights into the design of new compounds with improved efficacy for various applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Potential Therapeutic Uses

Cognitive Enhancement : Another compound, (3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine), was identified as an inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, with potential for enhancing cognition. This suggests that structurally related compounds like tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate could be explored for similar neuropsychiatric applications (Chambers et al., 2004).

Safety And Hazards

Tert-butyl piperazine-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Future Directions

Tert-butyl piperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

properties

IUPAC Name

tert-butyl 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-11-12(9-15-20-11)10-16-5-7-17(8-6-16)13(18)19-14(2,3)4/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKARVLNLGJDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate

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